molecular formula C19H25N3O7S B13826324 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

Cat. No.: B13826324
M. Wt: 439.5 g/mol
InChI Key: GKLXXISYELOYFL-UHFFFAOYSA-N
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Description

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid is a compound with a complex structure and significant potential in various scientific fields. It is known for its diagnostic capabilities, particularly in detecting bacterial presence in skin and eye disorders . The compound binds to DNA and inhibits bacterial growth by interfering with the polymerase chain reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-carbamimidoylphenol, which is then reacted with 3-chloropropoxybenzamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid stands out due to its dual functionality as both a diagnostic agent and a reagent in organic synthesis. Its ability to bind to DNA and inhibit bacterial growth makes it particularly valuable in medical and biological research .

Biological Activity

The compound 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid is a complex organic molecule that combines elements of sulfonic acids and amide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be broken down into two main components:

  • 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide - This part of the molecule is characterized by a benzamide structure with a carbamimidoyl substituent.
  • 2-Hydroxyethanesulfonic acid - A sulfonic acid that provides additional functional properties.

Physical Properties

PropertyValue
Molecular FormulaC15H20N2O4S
Molecular Weight320.40 g/mol
SolubilitySoluble in water
pKa1.5 (sulfonic acid group)

The biological activity of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and proliferative pathways. Research indicates that this compound may inhibit lipoxygenases (LOXs), which are critical in the metabolism of polyunsaturated fatty acids to bioactive eicosanoids, influencing inflammation and cell signaling pathways .

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's potency against various lipoxygenases, particularly:

  • 12-lipoxygenase (12-LOX) : The compound exhibited nanomolar potency, indicating strong inhibitory effects on this enzyme, which is implicated in skin diseases and cancer .
  • Cyclooxygenases (COX) : Selectivity assays showed that the compound has a favorable selectivity profile against COX enzymes, suggesting potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Anti-Inflammatory Effects : In a study involving human platelets, the compound significantly inhibited PAR-4 induced aggregation and calcium mobilization, demonstrating its potential as an anti-inflammatory agent .
  • Cancer Research : Preliminary studies indicate that the compound may reduce tumor growth in xenograft models by modulating eicosanoid levels, thus affecting tumor microenvironment interactions .

Pharmacokinetics

The pharmacokinetic profile of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid suggests good absorption characteristics with moderate permeability across biological membranes:

ParameterValue
BioavailabilityHigh
Blood-Brain Barrier PenetrationNo
CYP450 InteractionMinimal

Properties

Molecular Formula

C19H25N3O7S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6)

InChI Key

GKLXXISYELOYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O

Origin of Product

United States

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